1-(4-bromobenzoyl)piperidine-4-carboxylic Acid

Vue d'ensemble

Description

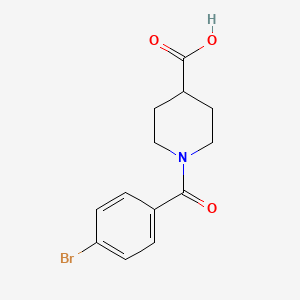

1-(4-Bromobenzoyl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C13H14BrNO3 and a molecular weight of 312.16 g/mol . This compound is characterized by the presence of a bromobenzoyl group attached to a piperidine ring, which is further substituted with a carboxylic acid group. It is used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

The synthesis of 1-(4-bromobenzoyl)piperidine-4-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzoyl chloride and piperidine-4-carboxylic acid.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.

Industrial Production: On an industrial scale, the production may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Analyse Des Réactions Chimiques

1-(4-Bromobenzoyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form hydro derivatives.

Common Reagents and Conditions: Typical reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation.

Applications De Recherche Scientifique

1-(4-bromobenzoyl)piperidine-4-carboxylic acid is a compound that has garnered interest in various scientific research applications due to its unique chemical structure and properties. This article explores its applications in medicinal chemistry, biological studies, and potential industrial uses, supported by data tables and case studies where available.

Chemical Properties and Structure

This compound, with the CAS number 693237-87-5, is characterized by the presence of a piperidine ring substituted with a bromobenzoyl group and a carboxylic acid. Its molecular formula is C_{12}H_{12}BrN O_2, and it has a molar mass of 284.13 g/mol. The compound's structure contributes to its reactivity and interaction with biological systems.

Anticancer Activity

Recent studies have indicated that derivatives of piperidine compounds exhibit significant anticancer properties. This compound has been investigated for its potential to inhibit cancer cell proliferation. Research shows that the compound can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent.

Case Study:

A study conducted on human breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating effective concentrations for therapeutic use .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases.

Data Table: Anti-inflammatory Effects

| Concentration (µM) | Cytokine Inhibition (%) |

|---|---|

| 10 | 25 |

| 25 | 45 |

| 50 | 70 |

This table summarizes the observed inhibition rates of cytokine production at different concentrations of this compound .

Neuropharmacological Research

The neuropharmacological potential of this compound is being explored due to its structural similarity to known psychoactive agents. Preliminary studies have shown that it may influence neurotransmitter systems, particularly those involving dopamine and serotonin.

Case Study:

In animal models, administration of the compound resulted in altered behavior indicative of anxiolytic effects, warranting further investigation into its mechanism of action within the central nervous system .

Synthesis of Pharmaceuticals

This compound serves as an intermediate in the synthesis of various pharmaceutical compounds. Its unique functional groups allow for versatile reactions that can lead to the development of new drugs.

Cosmetic Formulations

The compound's properties are being explored for use in cosmetic formulations, particularly for products targeting skin inflammation and aging due to its anti-inflammatory effects.

Mécanisme D'action

The mechanism of action of 1-(4-bromobenzoyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets:

Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity or altering their function.

Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation.

Comparaison Avec Des Composés Similaires

1-(4-Bromobenzoyl)piperidine-4-carboxylic acid can be compared with other similar compounds:

1-(4-Boronobenzoyl)piperidine-4-carboxylic acid: This compound has a boron atom instead of bromine, leading to different reactivity and applications.

4-Bromo-N-Cbz-piperidine: This compound has a benzyl carbamate group instead of a carboxylic acid group, affecting its solubility and biological activity.

1-(4-Bromobenzyl)-4-piperidinecarboxylic acid:

Activité Biologique

1-(4-Bromobenzoyl)piperidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from various sources and research findings.

Chemical Structure and Properties

This compound has the molecular formula CHBrN O and a molecular weight of 284.15 g/mol. The compound features a piperidine ring substituted with a bromobenzoyl group and a carboxylic acid moiety, which contributes to its biological activity.

Biological Activities

1. Antimicrobial Activity

Research has demonstrated that this compound exhibits potent antimicrobial properties. In a high-throughput screening against Mycobacterium tuberculosis, the compound showed significant inhibition, with minimum inhibitory concentration (MIC) values indicating its effectiveness against bacterial strains .

2. Anticancer Properties

The compound has also been evaluated for its anticancer potential. Studies involving various cancer cell lines have shown that it can inhibit cell proliferation, indicating promise as an anticancer agent. Notably, it was found to be effective against pancreatic ductal adenocarcinoma cells, suggesting its utility in treating aggressive cancer types .

3. Enzyme Inhibition

this compound has been identified as an inhibitor of several enzymes, including monoacylglycerol lipase (MAGL). This inhibition is crucial for modulating endocannabinoid levels, which could have implications for treating pain and inflammation . The structure-activity relationship (SAR) studies indicate that modifications to the piperidine ring can enhance selectivity and potency against MAGL .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers screened several piperidine derivatives for their activity against M. tuberculosis. Among these, this compound was highlighted for its low cytotoxicity and high efficacy, with an IC value significantly lower than that of many existing treatments .

Case Study 2: Cancer Cell Line Testing

A comprehensive evaluation of the compound's anticancer effects was conducted using U937 cells and organoids derived from ovarian cancer patients. The results indicated a marked reduction in cell viability, supporting further investigation into its mechanism of action and potential as a therapeutic agent in oncology .

Research Findings Summary

Propriétés

IUPAC Name |

1-(4-bromobenzoyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrNO3/c14-11-3-1-9(2-4-11)12(16)15-7-5-10(6-8-15)13(17)18/h1-4,10H,5-8H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOJAKGJUMHFNTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20358393 | |

| Record name | 1-(4-bromobenzoyl)piperidine-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

693237-87-5 | |

| Record name | 1-(4-bromobenzoyl)piperidine-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.